2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQKFXQWQDNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
The most common method involves the nucleophilic substitution of a suitably functionalized precursor with a methylpiperazine derivative. This approach is consistent with the synthesis of similar piperazine-containing alcohols.
Step-by-step Process:
-
- An appropriate alkyl halide or activated alcohol precursor, such as 2-methyl-1-propanol derivatives.
- 3-methylpiperazine or its derivatives.
-
- Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
- Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine to facilitate deprotonation.
- Temperature: Reflux conditions around 60–80°C.
- Duration: 12–24 hours, depending on reactivity.
-
- The alkyl halide reacts with 3-methylpiperazine under reflux in the presence of the base.
- The nucleophilic nitrogen of piperazine attacks the electrophilic carbon attached to the leaving group, forming the desired bond.
- Post-reaction, purification is achieved via column chromatography or recrystallization.
Optimization Factors:
- Molar ratios (e.g., 1:1.2 of precursor to piperazine).
- Solvent choice influences yield and purity.
- Reaction temperature and time are optimized to prevent side reactions.
Reductive Amination Approach
Reaction Overview:
Reductive amination offers an alternative route, especially when starting from ketones or aldehydes.
Step-by-step Process:
-
- A ketone or aldehyde with a methyl group at the appropriate position.
- 3-methylpiperazine as the amine component.
-
- Reagents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.
- Solvent: Methanol or acetonitrile.
- Temperature: Mild heating around room temperature to 50°C.
- Duration: 24–48 hours.
-
- The ketone reacts with piperazine under acidic conditions to form an imine.
- The reducing agent then reduces the imine to the corresponding amine, yielding the target compound.
Advantages:
- High selectivity.
- Mild reaction conditions.
Industrial Scale Synthesis
Scale-up Considerations:
- Use of continuous flow reactors to improve yield and safety.
- Larger quantities employ similar reaction pathways but with optimized parameters such as temperature control, stirring, and in-line purification.
Purification Techniques:
- Distillation for volatile components.
- Recrystallization from suitable solvents like ethanol or ethyl acetate.
- Chromatography for high-purity requirements.
Data Table Summarizing Synthesis Parameters
| Method | Starting Materials | Solvent | Base/Reagents | Temperature | Reaction Time | Purification | Remarks |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-methyl-1-propanol derivative + 3-methylpiperazine | THF or ethanol | K₂CO₃ or NaH | 60–80°C | 12–24 hrs | Recrystallization | Widely used, scalable |
| Reductive amination | Ketone/aldehyde + piperazine | Methanol or acetonitrile | NaBH₃CN | Room temp to 50°C | 24–48 hrs | Chromatography | High selectivity |
Research Findings and Optimization Insights
- Reaction Efficiency: Studies indicate that using excess piperazine (1.2 equivalents) improves yield.
- Solvent Effects: Polar aprotic solvents like THF or acetonitrile facilitate nucleophilic attack.
- Temperature Control: Elevated temperatures accelerate reactions but may increase byproduct formation; thus, a balance is essential.
- Purification: Recrystallization from ethanol yields high purity (>98%) suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-one
Reduction: Formation of 2-Methyl-1-(3-methylpiperazin-1-yl)propanamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)propan-2-ol (CAS: 126934-46-1)
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
- Key Differences: The methyl group on the piperazine ring is located at the 2-position instead of the 3-position. This minor positional isomerism can significantly alter receptor binding affinity and metabolic stability. For example, 3-methylpiperazine derivatives are often prioritized in kinase inhibitor design due to enhanced steric compatibility with active sites .
- Applications : Used as intermediates in antipsychotic and antidepressant drug synthesis .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methylaminopropan-2-ol (CAS: 416885-33-1)
- Molecular Formula : C₁₅H₂₅N₃O₂
- Molecular Weight : 279.38 g/mol
- Key Differences: Incorporates a methoxyphenyl group on the piperazine ring and an additional methylamino group. The aryl substituent enhances π-π stacking interactions, making it suitable for targeting serotonin or dopamine receptors .
Table 1: Piperazine-Based Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | Not provided | C₉H₂₀N₂O* | ~172.27* | 3-methylpiperazine, tertiary alcohol |
| 1-(2-Methylpiperazin-1-yl)propan-2-ol | 126934-46-1 | C₈H₁₈N₂O | 158.24 | 2-methylpiperazine |
| 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methylaminopropan-2-ol | 416885-33-1 | C₁₅H₂₅N₃O₂ | 279.38 | Methoxyphenyl, methylamino group |
*Calculated based on structural analysis.
Functional Group Analogs: Tertiary Alcohols with Aromatic or Heterocyclic Substituents
2-Methyl-1-(3-methylphenyl)propan-2-ol (CAS: 1754-70-7)
2-Methyl-1-(phenylthio)propan-2-ol
Table 2: Tertiary Alcohols with Diverse Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | - | C₉H₂₀N₂O | ~172.27 | Piperazine, tertiary alcohol |
| 2-Methyl-1-(3-methylphenyl)propan-2-ol | 1754-70-7 | C₁₁H₁₆O | 164.25 | Aromatic substituent |
| 2-Methyl-1-(phenylthio)propan-2-ol | Not provided | C₁₀H₁₄OS | 182.28 | Thioether group |
2-Methyl-1-[¹¹C]propanol
- Role : A radiolabeled precursor used in the synthesis of ALK5-targeting PET tracers. Its tert-alcohol structure facilitates efficient alkylation reactions, critical for incorporating carbon-11 isotopes .
- Comparison : Unlike this compound, this compound lacks the piperazine ring but shares the tert-alcohol motif, enabling similar reactivity in radiolabeling workflows .
[¹¹C]LR111 and [¹⁸F]EW-7197
- Key Features: These tracers target ALK5 for imaging pulmonary arterial hypertension.
Research Findings and Trends
- Piperazine Derivatives : Compounds with 3-methylpiperazine substituents exhibit improved metabolic stability compared to 2-methyl isomers, as evidenced by their prevalence in preclinical PET tracer development .
- Tertiary Alcohols : The steric hindrance of the tert-alcohol group enhances resistance to enzymatic degradation, making these compounds valuable in prolonged biological studies .
- Thioether vs. Amine Substituents : Thioether-containing analogs (e.g., 2-Methyl-1-(phenylthio)propan-2-ol) show lower biocompatibility but higher utility in materials science, whereas amine derivatives are prioritized in drug discovery .
Biological Activity
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its role in enhancing the biological activity of various drugs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary based on the biological context and the specific application of the compound.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity . It has been investigated for its efficacy against various pathogens, suggesting a role in developing new antimicrobial agents.
Neurological Applications
The compound is also being explored for its therapeutic properties in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for further studies in neuropharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential against various pathogens | |
| Neurological | Potential therapeutic effects in neurological disorders | |
| Ligand Interaction | Investigated as a ligand in biochemical assays |
Case Study: Neurological Disorder Treatment
In a study focusing on compounds similar to this compound, researchers found that derivatives showed promising results in modulating neurotransmitter levels, which could lead to new treatments for conditions like depression and anxiety. The study emphasized the need for further investigation into the pharmacokinetics and long-term effects of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methylpiperazine with 2-methyl-2-propanol derivatives (e.g., epichlorohydrin or chloroacetone) under basic conditions (e.g., K₂CO₃ or NaOH). Solvents like acetonitrile or DMF are used at 60–80°C for 12–24 hours .
- Data Analysis :
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃/DMF | 80 | 24 | 65–70 |
| NaOH/EtOH | 60 | 18 | 55–60 |
| NaH/THF | 70 | 12 | 70–75 |
- Key Considerations : Impurity profiles (e.g., residual solvents, unreacted piperazine) require monitoring via HPLC or GC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine N-alkylation) and stereochemical integrity. Key peaks include δ 1.2–1.4 ppm (C(CH₃)₂) and δ 2.4–3.2 ppm (piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₉H₂₀N₂O) with <2 ppm error.
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, stereochemistry) affect the compound's biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- Fluorination at the propanol chain (e.g., 1-fluoro analogs) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Stereochemistry: The (R)-enantiomer shows 3-fold higher binding affinity to serotonin receptors compared to (S) in vitro, suggesting chiral resolution (e.g., chiral HPLC with amylose columns) is critical .
- Pharmacokinetics : Microsomal stability assays (rat/human liver microsomes) reveal moderate hepatic clearance (CLhep ≈ 15 mL/min/kg), with CYP3A4 as the primary metabolizing enzyme .
Q. What experimental strategies resolve contradictions in receptor-binding data across studies?
- Case Study : Discrepancies in reported IC₅₀ values (e.g., 50 nM vs. 200 nM for dopamine D₂ receptors) may arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) or ionic strength.
- Radioligand Choice : Competing ligands (e.g., [³H]spiperone vs. [³H]raclopride) yield variable results.
- Resolution : Standardize protocols using TR-FRET (time-resolved fluorescence) assays with recombinant receptors and control for endogenous ligands .
Q. How can researchers design in vivo studies to evaluate therapeutic potential while addressing metabolic limitations?
- Experimental Design :
- Dosing : Intraperitoneal administration (10–20 mg/kg) in rodent models balances bioavailability and first-pass metabolism.
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated piperazine derivatives) in plasma and brain homogenates .
- Challenges : Rapid glucuronidation (t₁/₂ = 1.2 h in mice) necessitates prodrug strategies or co-administration with CYP inhibitors .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
